
1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound that features both an azepane ring and an imidazole ring. These structural components are often found in various pharmacologically active molecules, making this compound of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.
Coupling of Azepane and Imidazole Rings: The final step involves coupling the azepane and imidazole rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are modulated by the compound.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
142279-83-2 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H17N3O/c15-11(9-13-8-5-12-10-13)14-6-3-1-2-4-7-14/h5,8,10H,1-4,6-7,9H2 |
InChI-Schlüssel |
SRLODCIZTRKINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



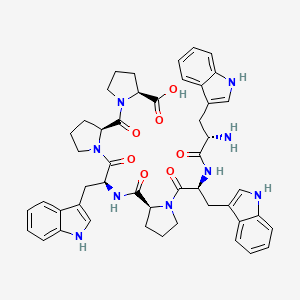

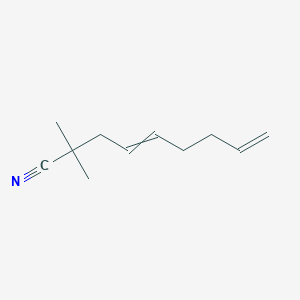
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)

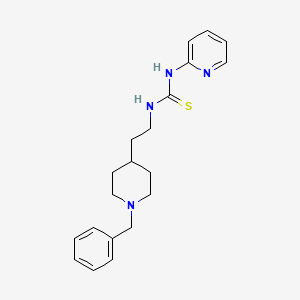

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
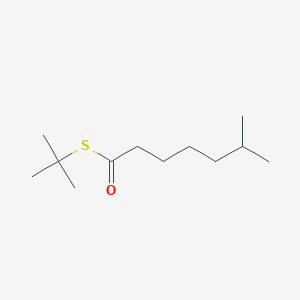
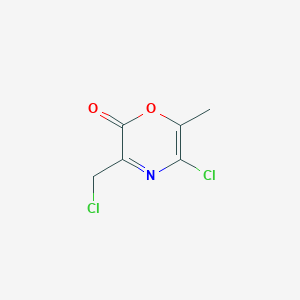
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
